molecular formula C22H24N2O2 B4653006 N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B4653006
M. Wt: 348.4 g/mol
InChI Key: GUUWFUYXSQSFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as DPI, is a chemical compound that has been widely used in scientific research. It belongs to the class of selective inhibitors of protein kinase C (PKC) and has been shown to have significant effects on various biological processes.

Mechanism of Action

DPI exerts its inhibitory effect on N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates and inhibits the activity of N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. DPI has been shown to be a selective inhibitor of N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, with little or no effect on other kinases.
Biochemical and Physiological Effects:
DPI has been shown to have significant effects on various biological processes, including cell proliferation, differentiation, apoptosis, and signal transduction. It has been reported to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. DPI has also been shown to have anti-inflammatory effects and has been used to study the role of N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in inflammation.

Advantages and Limitations for Lab Experiments

DPI has several advantages for lab experiments, including its high selectivity for N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, its ability to inhibit N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in a dose-dependent manner, and its wide availability. However, DPI also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the use of DPI in scientific research. One area of interest is the role of N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DPI has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these diseases. Another area of interest is the development of new N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide inhibitors with improved selectivity and efficacy. DPI has served as a valuable tool for studying the role of N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in various biological processes and has the potential to lead to the development of new treatments for a range of diseases.

Scientific Research Applications

DPI has been extensively used in scientific research due to its selective inhibition of N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a family of serine/threonine kinases that play a critical role in various cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction. DPI has been shown to inhibit the activity of N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in a dose-dependent manner and has been used to study the role of N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in various biological processes.

properties

IUPAC Name

N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-3-20-21(16(2)26-24-20)22(25)23-15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,3,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUWFUYXSQSFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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